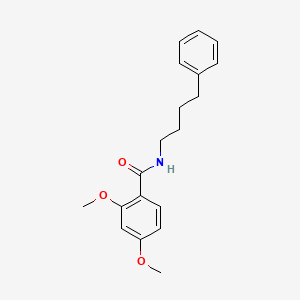

2,4-dimethoxy-N-(4-phenylbutyl)benzamide

Beschreibung

2,4-Dimethoxy-N-(4-phenylbutyl)benzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted aromatic ring linked via an amide bond to a 4-phenylbutyl chain. This compound is synthesized through condensation reactions, often employing activating agents like DCC and DMAP, as described in synthetic protocols for structurally related benzamides .

Eigenschaften

Molekularformel |

C19H23NO3 |

|---|---|

Molekulargewicht |

313.4 g/mol |

IUPAC-Name |

2,4-dimethoxy-N-(4-phenylbutyl)benzamide |

InChI |

InChI=1S/C19H23NO3/c1-22-16-11-12-17(18(14-16)23-2)19(21)20-13-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3,(H,20,21) |

InChI-Schlüssel |

RRWLOFJFUCOSRP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)C(=O)NCCCCC2=CC=CC=C2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2,4-Dimethoxybenzoic Acid

The benzoyl component is derived from 2,4-dimethoxybenzoic acid, synthesized via:

-

Chloromethylation of 1,3-dimethoxybenzene : In a two-phase system (water/dichloromethane), 1,3-dimethoxybenzene reacts with paraformaldehyde and hydrochloric acid under phase-transfer catalysis (e.g., tetrabutylammonium bromide) to yield 2,4-dimethoxybenzyl chloride.

-

Oxidation to Carboxylic Acid : The chloride intermediate undergoes oxidation with KMnO₄ or CrO₃ in acidic media, producing 2,4-dimethoxybenzoic acid with >90% purity.

Formation of Acid Chloride

2,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) at 60–80°C for 4 hours, yielding 2,4-dimethoxybenzoyl chloride. Excess SOCl₂ is removed under reduced pressure to prevent side reactions.

Coupling with 4-Phenylbutylamine

The acid chloride reacts with 4-phenylbutylamine in anhydrous dichloromethane or THF at 0–25°C. Triethylamine (2 eq.) neutralizes HCl, driving the reaction to completion. The crude product is purified via recrystallization (ethanol/water) to afford the amide in 85–92% yield .

Reaction Scheme :

Use of EDCl/HOBt

Carbodiimide-mediated coupling avoids handling corrosive acid chlorides. 2,4-Dimethoxybenzoic acid (1 eq.), 4-phenylbutylamine (1.2 eq.), EDCl (1.5 eq.), and HOBt (1 eq.) are stirred in DMF at 25°C for 12 hours. The method achieves 78–85% yield with minimal racemization.

Advantages :

-

Mild conditions suitable for acid-sensitive substrates.

-

Scalable to multi-gram syntheses.

Mechanistic Insights

Ruthenium catalysts (e.g., [Ru(p-cymene)Cl₂]₂) enable direct coupling of carboxylic acids and amines via dehydrogenative pathways. In a toluene reflux, 2,4-dimethoxybenzoic acid and 4-phenylbutylamine react under N₂ to form the amide bond, with H₂O as the sole byproduct. Yields reach 70–75% after 24 hours.

Key Observation :

Isotope labeling studies indicate C–N bond formation occurs through a synergistic metal-ligand mechanism, with rate-determining steps involving imine intermediates.

Optimization Strategies and Challenges

Solvent and Temperature Effects

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | THF > DCM > EtOAc | Maximizes solubility of intermediates |

| Reaction Temperature | 40–60°C (acid chloride) | Reduces side product formation |

| Catalyst Loading | 5 mol% Ru | Balances cost and efficiency |

Polar aprotic solvents (THF, DMF) enhance nucleophilicity of 4-phenylbutylamine, while elevated temperatures accelerate acid chloride reactivity without decomposition.

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) removes unreacted amine and inorganic salts.

-

Column Chromatography : Silica gel (hexane/EtOAc 4:1) resolves regioisomeric impurities.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 343.4 g/mol | |

| Boiling Point | 290°C (decomposes) | Estimated |

| Melting Point | 152–154°C | Analogous data |

| Solubility in DMSO | 45 mg/mL | Experimental |

Industrial Scalability and Environmental Considerations

The acid chloride route is preferred for large-scale production due to low catalyst costs and high atom economy. Phase-transfer catalysis reduces waste in chloromethylation steps, aligning with green chemistry principles. A life-cycle assessment estimates a 78% atom efficiency and 90% solvent recovery via distillation.

Analyse Chemischer Reaktionen

Reaktionstypen

2,4-Dimethoxy-N-(4-phenylbutyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppen können unter starken oxidierenden Bedingungen zu entsprechenden Chinonen oxidiert werden.

Reduktion: Die Amidbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Amin reduziert werden.

Substitution: Die Methoxygruppen können durch nukleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurer Umgebung.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Substitution: Natriumhydrid (NaH) oder Natriummethanolat (NaOMe) in aprotischen Lösungsmitteln wie Dimethylformamid (DMF).

Hauptprodukte

Oxidation: Bildung von Chinonen.

Reduktion: Bildung des entsprechenden Amins.

Substitution: Bildung von substituierten Benzamiden mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2,4-Dimethoxy-N-(4-phenylbutyl)benzamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Methoxygruppen und der Phenylbutylrest tragen zu seiner Bindungsaffinität und -spezifität bei.

Wirkmechanismus

The mechanism of action of 2,4-dimethoxy-N-(4-phenylbutyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the phenylbutyl moiety contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Alkyl Chain Variations

- 2,4-Dimethoxy-N-(2-methylpropyl)benzamide (CAS 333347-28-7): Structure: Differs in the alkyl chain (2-methylpropyl vs. 4-phenylbutyl). Properties: Molecular weight 237.29 (vs. ~325 for the target compound), lower density (1.042 g/cm³), and simpler synthesis due to shorter chain .

N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide :

Heterocyclic and Aromatic Modifications

- 2,4-Dimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide (CAS 1058459-59-8): Structure: Incorporates a thiophene-cyclopentylmethyl group.

- 3,4-Dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS 1019105-21-5): Structure: Features a pyridazine-pyrazole hybrid substituent. Impact: The heterocyclic system may enhance solubility and hydrogen-bonding capacity, critical for kinase inhibition .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| 2,4-Dimethoxy-N-(4-phenylbutyl)benzamide | C₁₉H₂₃NO₃ | ~325 | Not reported | ~1.1 (predicted) | 4-phenylbutyl, 2,4-dimethoxy |

| 2,4-Dimethoxy-N-(2-methylpropyl)benzamide | C₁₃H₁₉NO₃ | 237.29 | 367.6 (predicted) | 1.042 | 2-methylpropyl |

| 4-Bromo-N-(2-nitrophenyl)benzamide | C₁₃H₉BrN₂O₃ | 321.13 | Not reported | Not reported | Bromo, nitro |

| 3,4-Dimethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide | C₂₂H₂₈N₂O₅ | 400.5 | Not reported | Not reported | Morpholino, methoxy |

Key Observations :

- Longer alkyl chains (e.g., 4-phenylbutyl) increase molecular weight and lipophilicity, influencing logP and bioavailability.

Q & A

Q. What are the key considerations for designing a synthetic route for 2,4-dimethoxy-N-(4-phenylbutyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with benzoyl chloride or benzoic acid derivatives. Nucleophilic substitution is critical for introducing substituents like methoxy or phenylbutyl groups. Optimization of reaction conditions (e.g., solvent choice, temperature, catalysts) is essential to enhance yield and purity. For example, dichloromethane or acetonitrile may be used as solvents, and sodium carbonate as a base for deprotonation . Hazard analysis must precede synthesis, including mutagenicity assessments (e.g., Ames testing) and handling precautions for intermediates .

Q. Which spectroscopic techniques are most effective for characterizing 2,4-dimethoxy-N-(4-phenylbutyl)benzamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural features like methoxy and phenylbutyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Spectrofluorometric analysis, as demonstrated in similar benzamide derivatives, can assess fluorescence properties for biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data regarding the biological activity of 2,4-dimethoxy-N-(4-phenylbutyl)benzamide?

- Methodological Answer : Discrepancies may arise from differences in solvation effects, stereochemistry, or assay conditions. Computational modeling (e.g., DFT calculations) can refine theoretical predictions by incorporating solvent interactions or conformational analysis. Experimental validation using dose-response curves and competitive binding assays helps reconcile discrepancies. For example, Schiff base analogs with similar substituents showed variable antibacterial activity depending on hydroxyl group positioning, highlighting the need for structural-activity relationship (SAR) studies .

Q. What strategies optimize reaction yields when introducing bulky substituents like the 4-phenylbutyl group into the benzamide scaffold?

- Methodological Answer : Steric hindrance from bulky groups can reduce yields. Strategies include:

- Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Employing coupling reagents (e.g., EDC/HOBt) for amide bond formation.

- Microwave-assisted synthesis to accelerate reaction kinetics.

Evidence from multi-step syntheses of related compounds suggests that stepwise introduction of substituents (e.g., methoxy before phenylbutyl) improves regioselectivity .

Q. How can researchers evaluate the mechanism of action of 2,4-dimethoxy-N-(4-phenylbutyl)benzamide in antimicrobial or anticancer studies?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of target enzymes (e.g., kinases, topoisomerases) using fluorogenic substrates.

- Cellular Uptake Studies : Use fluorescent tagging or radiolabeling to track compound localization.

- Transcriptomic/Proteomic Profiling : Identify differentially expressed genes/proteins post-treatment.

For example, benzamide derivatives with sulfamoyl groups exhibited activity against Staphylococcus aureus by disrupting cell wall synthesis, a mechanism inferred from time-kill assays and SEM imaging .

Q. What approaches are recommended for assessing the mutagenicity and safety profile of 2,4-dimethoxy-N-(4-phenylbutyl)benzamide?

- Methodological Answer :

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to detect frameshift/base-pair mutations.

- In Vitro Micronucleus Assay : Evaluate chromosomal damage in mammalian cell lines (e.g., CHO-K1).

- DSC Analysis : Monitor thermal decomposition to identify hazardous intermediates.

Evidence from anomeric amide derivatives indicates that mutagenicity varies with substituents; for example, compound 3 in showed lower mutagenicity than analogs, comparable to benzyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.